n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylaminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and methanol as a solvent.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-amino-N-[2-(diethylamino)ethyl]benzamide.
Substitution: Products depend on the nucleophile used, such as N-[2-(diethylamino)ethyl]-4-aminobenzamide when using an amine.
Wissenschaftliche Forschungsanwendungen
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiarrhythmic agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Chemical Research: It serves as a model compound for studying the reactivity of nitrobenzamides and their derivatives.
Wirkmechanismus
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- N-[2-(Diethylamino)ethyl]-4-aminobenzamide
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide
Comparison: N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for reduction reactions that are not possible with the amino or ethoxy derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and biological research .
Eigenschaften
CAS-Nummer |
2169-41-7 |
---|---|
Molekularformel |
C13H20ClN3O3 |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
InChI-Schlüssel |
NGRDFVAIXCRXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.